Cas no 51570-53-7 (Benzenamine, 2-[(4-methylphenyl)methyl]-)
51570-53-7 structure
Product Name:Benzenamine, 2-[(4-methylphenyl)methyl]-
CAS No:51570-53-7
MF:C14H15N
MW:197.275603532791
CID:361993
PubChem ID:14223506
Update Time:2025-04-19
Benzenamine, 2-[(4-methylphenyl)methyl]- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 2-[(4-methylphenyl)methyl]-
- 2-[(4-methylphenyl)methyl]aniline
- 51570-53-7
- SCHEMBL11658684
- DTXSID30557618
-
- Inchi: 1S/C14H15N/c1-11-6-8-12(9-7-11)10-13-4-2-3-5-14(13)15/h2-9H,10,15H2,1H3
- InChI Key: UYYLZKOSHLFMKH-UHFFFAOYSA-N
- SMILES: NC1C=CC=CC=1CC1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 197.12055
- Monoisotopic Mass: 197.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 26Ų
Experimental Properties
- PSA: 26.02
Benzenamine, 2-[(4-methylphenyl)methyl]- Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
51570-53-7 (Benzenamine, 2-[(4-methylphenyl)methyl]-) Related Products
- 24544-08-9(2,6-Diethyl-4-methylaniline)
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- 28059-64-5(2-Benzylaniline)
- 1208-52-2(2',4-Bis(aminophenyl)methane)
- 285132-89-0(2,6-Diethylaniline-D15)
- 579-66-8(2,6-Diethylaniline)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
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